C3A Receptor Agonist

描述

C3a 受体激动剂是一种化合物,它特异性地结合并激活 C3a 受体,C3a 受体是一种参与补体系统的 G 蛋白偶联受体。 补体系统是先天免疫反应的关键组成部分,在抵抗微生物感染和调节炎症方面发挥着重要作用 。 当 C3a 受体被其激动剂激活时,它可以刺激各种免疫反应,包括趋化作用、颗粒酶释放和超氧化物阴离子产生 .

作用机制

C3a 受体激动剂通过与 C3a 受体结合发挥作用,C3a 受体是一种 G 蛋白偶联受体。 结合后,受体发生构象改变,激活细胞内信号通路。 这种激活导致各种免疫反应,包括趋化作用、颗粒酶释放和超氧化物阴离子产生 。 主要分子靶标是与受体相关的 G 蛋白,它们介导下游信号事件 .

类似化合物:

C5a 受体激动剂: 这些激动剂与 C5a 受体结合,C5a 受体是补体系统中的另一个 G 蛋白偶联受体。

C3a 受体拮抗剂: 这些化合物与 C3a 受体结合,但抑制其激活,对激动剂起到平衡作用,并在补体系统过度激活有害的疾病中提供治疗潜力.

独特性: C3a 受体激动剂在选择性激活 C3a 受体方面具有独特性,导致特异性免疫反应。 这种选择性使其成为研究和治疗应用中的宝贵工具,因为它可以靶向调节补体系统,而不会影响其他途径 .

生化分析

Biochemical Properties

The C3A Receptor Agonist interacts with various enzymes, proteins, and other biomolecules. It is released through the proteolytic activation of C3 by C3-convertases, coagulation factors XIa, Xa, IXa, thrombin, and plasmin, cathepsins, and several other membrane-associated or serine proteases . The this compound binds to the C3aR, activating chemotaxis, granule enzyme release, superoxide anion production, and bacterial opsonization .

Cellular Effects

The this compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in neurons and glia, C3aR signaling contributes to better outcomes in the post-acute and chronic phase after ischemic stroke .

Molecular Mechanism

The this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A comprehensive analysis of the structures of C3aR in complex with heterotrimeric G-proteins uncovers the critical residues involved in C3a-C3aR interaction .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of the this compound change. For instance, while C3aR levels are unaffected by oxidative stress, its cell membrane levels decrease and mitochondrial localization increases . This suggests that the this compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of the this compound vary with different dosages in animal models . For example, in a guinea pig LPS-induced airway neutrophilia model, the this compound inhibited neutrophil recruitment

Metabolic Pathways

The this compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, the this compound can be released through the activation of C3 by various enzymes .

Transport and Distribution

The this compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation . For example, while C3aR levels are unaffected by oxidative stress, its cell membrane levels decrease and mitochondrial localization increases .

Subcellular Localization

The this compound is localized in various subcellular compartments. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, while C3aR levels are unaffected by oxidative stress, its cell membrane levels decrease and mitochondrial localization increases .

准备方法

合成路线和反应条件: C3a 受体激动剂的合成通常涉及使用肽合成技术,因为这些激动剂通常来自补体成分 C3a 的肽片段。 一种常见的方法是固相肽合成 (SPPS),其中氨基酸依次添加到锚定在固体树脂上的不断增长的肽链上 。 反应条件通常包括使用偶联试剂(如 N,N'-二异丙基碳二亚胺 (DIC))和活化剂(如 1-羟基苯并三唑 (HOBt))来促进肽键形成。

工业生产方法: C3a 受体激动剂的工业生产可能涉及使用自动化肽合成仪进行大规模肽合成。 这些机器可以通过自动化 SPPS 的重复步骤来有效地生产肽。 合成肽的纯化通常通过高效液相色谱 (HPLC) 实现,确保高纯度和产量 .

化学反应分析

反应类型: C3a 受体激动剂在其合成过程中主要发生肽键形成反应。 此外,它们在生物系统中给药后可能参与各种生化相互作用。

常用试剂和条件:

偶联试剂: N,N'-二异丙基碳二亚胺 (DIC)、1-羟基苯并三唑 (HOBt)

保护基团: 氨基的 Fmoc (9-芴甲氧羰基)、侧链的 tBu (叔丁基)

裂解试剂: 三氟乙酸 (TFA) 用于去除保护基团并将肽从树脂上裂解

主要产物: 这些反应的主要产物是作为 C3a 受体激动剂的所需肽序列。 然后可以进一步修饰这些肽或与其他分子偶联,以增强它们的稳定性或生物活性 .

科学研究应用

C3a 受体激动剂在科学研究中具有广泛的应用:

相似化合物的比较

C5a Receptor Agonists: These agonists bind to the C5a receptor, another G protein-coupled receptor in the complement system.

C3a Receptor Antagonists: These compounds bind to the C3a receptor but inhibit its activation, providing a counterbalance to the agonists and offering therapeutic potential in conditions where excessive activation of the complement system is detrimental.

Uniqueness: The C3a receptor agonist is unique in its ability to selectively activate the C3a receptor, leading to specific immune responses. This selectivity makes it a valuable tool in research and therapeutic applications, as it allows for targeted modulation of the complement system without affecting other pathways .

属性

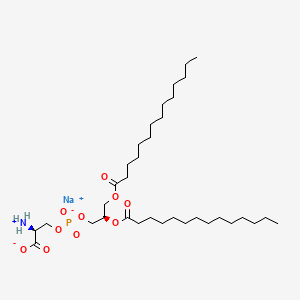

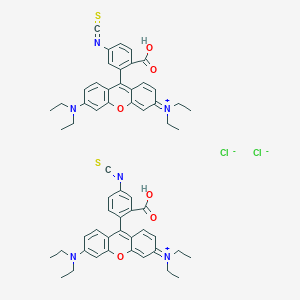

IUPAC Name |

2-cyclohexyl-2-phenyl-N-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O2/c31-25(14-13-21-8-7-17-28-20-21)30-18-15-24(16-19-30)29-27(32)26(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1,3-4,7-10,17,20,23-24,26H,2,5-6,11-16,18-19H2,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFOYNMWESQGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)C(=O)NC3CCN(CC3)C(=O)CCC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659061 | |

| Record name | 2-Cyclohexyl-2-phenyl-N-{1-[3-(pyridin-3-yl)propanoyl]piperidin-4-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944997-60-8 | |

| Record name | 2-Cyclohexyl-2-phenyl-N-{1-[3-(pyridin-3-yl)propanoyl]piperidin-4-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C3A receptor agonist | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How do C3a receptor agonists exert their effects on a cellular level?

A1: C3a receptor agonists bind to the C3a receptor, a G protein-coupled receptor, primarily found on various immune cells, including mast cells and neutrophils. This binding triggers downstream signaling cascades, leading to diverse cellular responses. One of the key pathways activated by C3a receptor agonists is the PI3K/AKT pathway, as demonstrated by a study showing that the C3a receptor agonist promotes hepatocellular carcinoma growth by activating this specific pathway. []

Q2: What is the role of C3a receptor agonists in influencing neural plasticity after ischemic stroke?

A2: Research suggests that C3a receptor agonists may play a beneficial role in promoting neural plasticity following ischemic stroke. A study in mice revealed that intranasal administration of a this compound after stroke significantly increased synaptic density and GAP43 expression in the peri-infarct cortex, a marker of axonal sprouting and plasticity. [] This enhanced plasticity was associated with improved recovery of motor function.

Q3: Can C3a receptor agonists directly contribute to fibrotic processes in the kidneys?

A3: Evidence suggests that C3a receptor activation might contribute to renal fibrosis. A study using murine primary tubular epithelial cells demonstrated that a this compound induced the expression of pro-fibrotic markers, including collagen I and transforming growth factor beta 1 (TGF-β1), similar to the effects observed with direct TGF-β1 treatment. [] This suggests a potential direct pro-fibrotic role of C3a receptor activation in the kidneys.

Q4: How do C3a receptor agonists impact inflammatory and fibrotic processes in diabetic nephropathy?

A4: Research indicates that C3a receptor agonists may exacerbate inflammatory and fibrotic responses in diabetic nephropathy. A study on a rat model of type 2 diabetes mellitus showed that a this compound worsened renal function and morphology, accompanied by increased levels of inflammatory cytokines (IL-6), phosphorylated IKBα, TGF-β, and collagen I in the kidneys. [] This suggests that blocking C3a receptor activation could be a potential therapeutic strategy for diabetic nephropathy.

Q5: Have any C3a receptor antagonists been developed, and what are their potential therapeutic applications?

A5: Yes, researchers have successfully designed and validated C3a receptor antagonists using computational methods. [] These antagonists have shown potential therapeutic value in preclinical models of diseases like stroke, heart attack, and rheumatoid arthritis, where excessive C3a receptor activation contributes to pathology.

Q6: What is the connection between Serping1, the complement pathway, and neuronal development?

A6: Studies have revealed an unexpected role for the complement pathway, specifically Serping1 (C1 inhibitor), in regulating neuronal development. Research demonstrated that Serping1 knockdown disrupted neuronal stem cell proliferation and migration in mice, with evidence suggesting that this effect might be mediated through the C5a receptor. [] This finding highlights the diverse roles of the complement system beyond its traditional involvement in immunity.

Q7: Have any structure-activity relationship (SAR) studies been conducted for C3a receptor agonists?

A7: While limited information is available on comprehensive SAR studies for C3a receptor agonists based on the provided research articles, some studies have explored modifications to the C3a peptide sequence. For instance, researchers have investigated the effects of incorporating oxazole amino acids into C3a-derived peptides, leading to the identification of potent C3a receptor agonists. [] These findings suggest that modifications to the C3a peptide backbone can significantly impact its activity and provide valuable insights for designing more potent and selective C3a receptor agonists.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

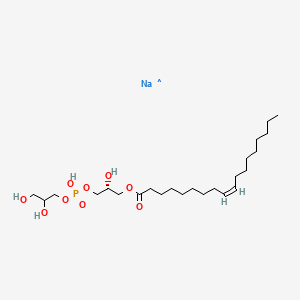

![2-methylpropyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593740.png)

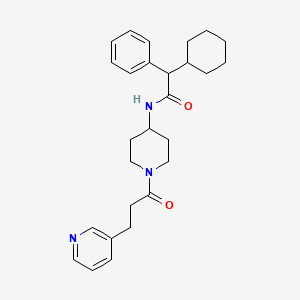

![(1S,9S,10R)-4-methoxy-17-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene](/img/structure/B593743.png)

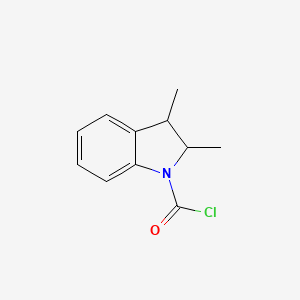

![5H-[1,4]dioxepino[5,6-c]pyridine](/img/structure/B593744.png)

![N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P](/img/structure/B593745.png)